1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cycloheptyl group, a benzodioxin moiety, and a pyrazolo[3,4-d][1,3]thiazin core
Preparation Methods
The synthesis of 1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps. The key steps include the formation of the benzodioxin ring, the introduction of the cycloheptyl group, and the construction of the pyrazolo[3,4-d][1,3]thiazin core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.
Scientific Research Applications
1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, making it valuable in the development of new materials and drugs.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with similar compounds such as:
- 1-cyclopropyl-6,8-dimethoxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride monohydrate
- 6,7-dimethoxy-3,4-dihydroisoquinoline
These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its combination of a cycloheptyl group, a benzodioxin moiety, and a pyrazolo[3,4-d][1,3]thiazin core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O5S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C23H29N3O5S/c1-13-24-22-17(23(27)25-26(22)14-8-6-4-5-7-9-14)21(32-13)15-12-16(28-2)19-20(18(15)29-3)31-11-10-30-19/h12,14,21H,4-11H2,1-3H3,(H,25,27) |
InChI Key |
YMUPFMZHQAGFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C4C(=C3OC)OCCO4)OC)C(=O)NN2C5CCCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.